4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid
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Overview
Description
4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is a complex organic compound with a molecular formula of C14H18N2O3. This compound is known for its role as an impurity in Revefenacin, a long-acting muscarinic receptor antagonist used in the treatment of respiratory diseases .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid involves multiple steps. One common method includes the following steps :
Step 1: Reacting 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride with benzotriazol-1-ol in dichloromethane at 25°C for 1 hour.
Step 2: Treating the intermediate with hydrogen chloride in tetrahydrofuran and water at 25°C for 6 hours.
Step 3: Reacting the product with acetic acid and sodium sulfate in tetrahydrofuran at 25°C for 2 hours.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is primarily used in scientific research as an impurity standard for Revefenacin . Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Revefenacin.
Industry: Utilized in the quality control processes of pharmaceutical manufacturing.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid: Another impurity of Revefenacin with a similar structure.
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Used as a semi-flexible linker in PROTAC development.
Uniqueness
4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is unique due to its specific structure, which includes both a piperidine and a pyrrolidine ring. This dual-ring system may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-(4-carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c18-15(22)10-5-7-19(8-6-10)13-9-14(21)20(16(13)23)12-3-1-11(2-4-12)17(24)25/h1-4,10,13H,5-9H2,(H2,18,22)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMVNPULJQQBFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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